

Application Note: Quantification of SN-38 in Human Plasma by LC-MS/MS

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Compound of Interest

Compound Name: *Irinotecan*

Cat. No.: *B193450*

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Abstract

This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of SN-38 in plasma samples. SN-38 is the active metabolite of the anticancer drug **irinotecan**, and its therapeutic drug monitoring is crucial for optimizing treatment and minimizing toxicity.[1][2][3][4][5] The described protocol utilizes a simple protein precipitation for sample preparation and a stable isotope-labeled internal standard for accurate quantification.[1][2] Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4][6][7] This method is suitable for pharmacokinetic and pharmacodynamic studies in drug development and clinical research settings.

Introduction

Irinotecan (CPT-11) is a widely used chemotherapeutic agent for the treatment of various solid tumors, including colorectal cancer.[1][4] Its therapeutic efficacy is primarily attributed to its active metabolite, 7-ethyl-10-hydroxycamptothecin (SN-38). SN-38 is formed by the enzymatic conversion of **irinotecan** and is subsequently metabolized to an inactive glucuronide form (SN-38G).[3][8] The plasma concentrations of SN-38 can vary significantly among patients, leading to differences in both treatment response and toxicity.[3] Therefore, accurate and reliable quantification of SN-38 in plasma is essential for therapeutic drug monitoring and

pharmacokinetic studies.^{[1][2]} This application note provides a detailed protocol for a validated LC-MS/MS method to measure SN-38 concentrations in plasma.

Experimental

Materials and Reagents

- SN-38 standard (analytical grade)
- SN-38-d3 (internal standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Water (ultrapure, 18.2 MΩ·cm)
- Human plasma (drug-free)

Equipment

- Liquid chromatograph (UPLC or HPLC system)
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Pipettes

Sample Preparation

A protein precipitation method is employed for the extraction of SN-38 from plasma samples.^{[1][2][4]}

- Thaw plasma samples and vortex to ensure homogeneity.
- To 100 μ L of plasma, add 10 μ L of the internal standard working solution (SN-38-d3 in methanol).
- Add 300 μ L of acetonitrile containing 0.1% formic acid to precipitate proteins.[7]
- Vortex the mixture for 1 minute.
- Centrifuge at 15,000 rpm for 10 minutes to pellet the precipitated proteins.[6]
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.[6]
- Reconstitute the residue in 100 μ L of the initial mobile phase (e.g., 90% mobile phase A, 10% mobile phase B).[6]
- Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 column to resolve SN-38 from other plasma components.[1][2][4][6][7]

- Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 μ m[6][9]
- Mobile Phase A: 0.1% Formic acid in water[6]
- Mobile Phase B: Acetonitrile[6]
- Flow Rate: 0.4 mL/min[6]
- Injection Volume: 10 μ L[6]
- Column Temperature: 40 $^{\circ}$ C
- Gradient Elution:
 - 0-0.5 min: 10% B

- 0.5-2.5 min: 10-90% B
- 2.5-3.0 min: 90% B
- 3.0-3.1 min: 90-10% B
- 3.1-5.0 min: 10% B

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the detection of SN-38 and its internal standard.[\[1\]](#)[\[2\]](#)[\[6\]](#)

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- Ion Spray Voltage: 5500 V[\[2\]](#)
- Source Temperature: 500 °C[\[6\]](#)
- MRM Transitions:
 - SN-38: 393.2 -> 349.2[\[9\]](#)
 - SN-38-d3: 396.2 -> 352.2

Results and Discussion

Method Validation

The method was validated for linearity, sensitivity, accuracy, and precision.

Linearity: The calibration curve for SN-38 in plasma was linear over the concentration range of 0.5 to 1000 ng/mL, with a correlation coefficient (r^2) of >0.99.[\[4\]](#)[\[7\]](#)

Sensitivity: The lower limit of quantification (LLOQ) for SN-38 in plasma was determined to be 0.5 ng/mL.[\[7\]](#)[\[9\]](#)

Accuracy and Precision: The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) concentrations (low, medium, and high). The results are summarized in the table below.

Analyte	QC Level	Concentration (ng/mL)	Intra-day Precision (%CV)	Inter-day Precision (%CV)	Accuracy (%)
SN-38	Low	1.5	≤ 8.7	≤ 8.3	99.5 - 101.7
Medium	15	≤ 8.7	≤ 8.3	99.5 - 101.7	
High	750	≤ 8.7	≤ 8.3	99.5 - 101.7	

Data adapted from representative studies.[\[4\]](#)[\[9\]](#)

Quantitative Data Summary

The following table summarizes the quantitative performance of various published LC-MS/MS methods for SN-38 in plasma.

Reference	Linearity Range (ng/mL)	LLOQ (ng/mL)	Internal Standard	Sample Preparation
[7]	0.5 - 1000	0.5	Camptothecin	Protein Precipitation
[9]	0.5 - 100	0.5	Tolbutamide	Solid-Phase Extraction
[4]	5 - 1000	5	Not Specified	Protein Precipitation
[6]	4.88 - 10000 nM	2.44 nM	Camptothecin	Protein Precipitation

Visualizations

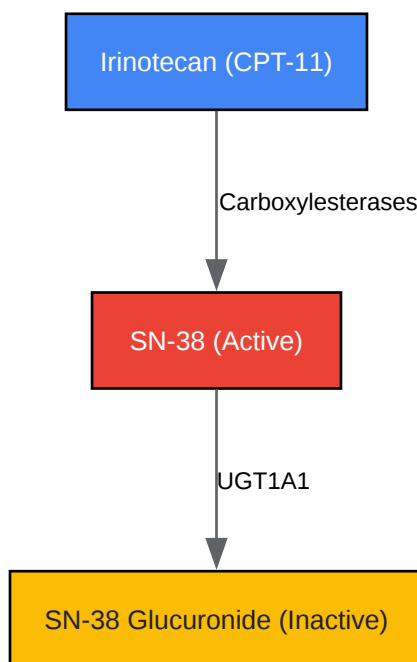
Experimental Workflow



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Caption: Experimental workflow for SN-38 quantification in plasma.

Irinotecan Metabolism Pathway



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